1-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE
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Overview
Description
1-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a phenyl group and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Substitution on the piperazine ring: This step may involve nucleophilic substitution reactions where the piperazine ring is functionalized with the desired substituents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-PHENYL-1,2-OXAZOLE-4-CARBONYL)-4-BENZYL-PIPERAZINE
- 1-(5-METHYL-1,2-OXAZOLE-4-CARBONYL)-4-PHENYL-PIPERAZINE
Uniqueness
1-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)-4-[(4-METHYLPHENYL)METHYL]PIPERAZINE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.
Properties
IUPAC Name |
[4-[(4-methylphenyl)methyl]piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-17-8-10-19(11-9-17)16-25-12-14-26(15-13-25)23(27)21-18(2)28-24-22(21)20-6-4-3-5-7-20/h3-11H,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTVTDQYZGTEQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(ON=C3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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